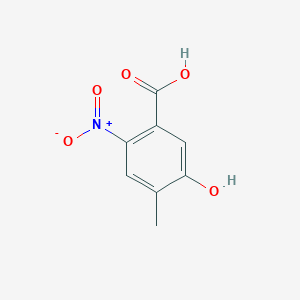

5-Hydroxy-4-methyl-2-nitrobenzoic acid

説明

Significance of Nitro- and Hydroxy-Substituted Aromatic Carboxylic Acids in Chemical Science

Nitro- and hydroxy-substituted aromatic carboxylic acids are of considerable importance in the scientific community. The nitro group (-NO2) is a strong electron-withdrawing group, which can significantly increase the acidity of the carboxylic acid. It also plays a crucial role as a directing group in electrophilic aromatic substitution and is a key component in the synthesis of dyes, pharmaceuticals, and explosives.

The hydroxyl group (-OH), conversely, is an electron-donating group that can also participate in hydrogen bonding. Its presence can influence the compound's solubility, reactivity, and biological activity. Hydroxybenzoic acids are found in numerous natural products and are investigated for their antioxidant, anti-inflammatory, and antimicrobial properties. The interplay of these substituents on a benzoic acid framework provides a rich area for chemical investigation and application.

Research Trajectories for 5-Hydroxy-4-methyl-2-nitrobenzoic acid

Specific research pertaining to 5-Hydroxy-4-methyl-2-nitrobenzoic acid is not extensively documented in publicly available scientific literature. However, based on the functionalities present in the molecule, several potential research avenues can be identified. These include its use as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or novel materials. The compound's structure suggests it could be a building block for creating targeted enzyme inhibitors or novel dyes and pigments.

Research Scope and Contemporary Objectives for 5-Hydroxy-4-methyl-2-nitrobenzoic acid

The contemporary research objectives for a compound like 5-Hydroxy-4-methyl-2-nitrobenzoic acid would likely focus on a few key areas. A primary objective would be the development of efficient and scalable synthetic routes to the compound. Following its synthesis, a thorough characterization of its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and pKa value, would be essential.

Further research would likely explore its reactivity, examining how the different functional groups can be selectively modified. A significant objective would be to investigate its potential biological activity, drawing inspiration from the known properties of other substituted nitrobenzoic and hydroxybenzoic acids. This could involve screening for antimicrobial, antifungal, or other pharmacologically relevant activities.

Detailed Research Findings

As of this writing, detailed experimental findings and extensive research reports focused solely on 5-Hydroxy-4-methyl-2-nitrobenzoic acid are limited. The available information is primarily confined to its identification and basic chemical properties.

Physicochemical Properties of 5-Hydroxy-4-methyl-2-nitrobenzoic acid

| Property | Value |

| CAS Number | 6632-24-2 |

| Molecular Formula | C8H7NO5 |

| Molecular Weight | 197.14 g/mol |

This data is compiled from chemical supplier databases. abichem.com

Due to the lack of extensive studies, detailed research findings on its synthesis, reactivity, and applications are not available. The scientific community would benefit from further investigation into this particular molecule to fully elucidate its properties and potential uses.

特性

CAS番号 |

6632-24-2 |

|---|---|

分子式 |

C8H7NO5 |

分子量 |

197.14 g/mol |

IUPAC名 |

5-hydroxy-4-methyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |

InChIキー |

VWKYIUHTPODUGT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 5 Hydroxy 4 Methyl 2 Nitrobenzoic Acid and Derivatives

Conventional and Advanced Synthetic Approaches to 5-Hydroxy-4-methyl-2-nitrobenzoic acid

The construction of the 5-Hydroxy-4-methyl-2-nitrobenzoic acid scaffold relies on the precise introduction of nitro, hydroxyl, and methyl groups onto a benzoic acid core. This can be achieved through a variety of synthetic strategies, including direct nitration and functional group manipulations.

Electrophilic Nitration Strategies for Benzoic Acid Precursors

A primary and direct method for the synthesis of 5-Hydroxy-4-methyl-2-nitrobenzoic acid is the electrophilic nitration of a suitably substituted benzoic acid precursor. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. For the target molecule, 4-methylsalicylic acid (4-methyl-2-hydroxybenzoic acid) presents a logical starting material.

In this context, the hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing, while the carboxylic acid (-COOH) group is a meta-director. The interplay of these directing effects guides the regioselectivity of the nitration reaction.

A notable advancement in this area is the use of zirconium-based catalysts to promote the clean nitration of salicylic (B10762653) acid derivatives. google.com A patented method describes the nitration of 4-methylsalicylic acid using a zirconium compound as a catalyst in an organic solvent with nitric acid as the nitrating agent. google.com This approach has been reported to yield the desired nitrated product in high yields, exceeding 80%. google.com

Table 1: Zr-Catalyzed Nitration of 4-Methylsalicylic Acid google.com

| Substrate | Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|

This catalytic method offers a significant improvement over traditional mixed acid (HNO₃/H₂SO₄) nitration, which can often lead to harsh reaction conditions and the formation of unwanted byproducts.

Phenolic Hydroxylation and Demethylation Techniques

An alternative strategy to introduce the hydroxyl group is through phenolic hydroxylation or the demethylation of a methoxy-substituted precursor. For instance, a plausible route could involve the synthesis of 5-methoxy-4-methyl-2-nitrobenzoic acid followed by a demethylation step to yield the final product.

The demethylation of aryl methyl ethers is a well-established transformation in organic synthesis. Various reagents can be employed for this purpose, ranging from strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) to nucleophilic reagents such as thiolates. chem-station.com The choice of demethylating agent would depend on the compatibility with the other functional groups present in the molecule, particularly the nitro and carboxylic acid groups.

For a closely related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, a synthesis has been described involving the selective demethylation of a 4,5-dimethoxy-2-nitrobenzoic acid precursor. google.com This demonstrates the viability of demethylation as a key step in constructing such substituted hydroxybenzoic acids.

Functional Group Transformations to Establish Key Architectures

The synthesis of 5-Hydroxy-4-methyl-2-nitrobenzoic acid can also be envisioned through a series of functional group interconversions from a more readily available starting material. For example, a synthetic pathway could commence with a precursor already containing the nitro and methyl groups, with the hydroxyl and carboxyl groups being introduced or unmasked at later stages.

One such approach could involve the oxidation of a benzylic methyl group to a carboxylic acid. For instance, a suitably substituted nitrotoluene derivative could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the selectivity of such oxidations can be a challenge, and the harsh conditions may not be compatible with other functional groups on the aromatic ring.

Another example of a functional group transformation is the conversion of a halogen substituent to a hydroxyl group via nucleophilic aromatic substitution. A procedure for the synthesis of 5-hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid has been reported, involving reaction with potassium hydroxide (B78521) in dimethyl sulfoxide. prepchem.com This strategy could potentially be adapted for the synthesis of the 4-methyl derivative.

Sustainable and Green Chemistry Protocols for Substituted Nitrobenzoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact and enhance safety. frontiersin.orgnih.gov This involves the development of catalytic systems, the use of less hazardous reagents, and the design of more efficient reaction conditions.

Development of Catalytic Synthetic Pathways

As highlighted earlier, the use of solid acid catalysts, such as zirconium compounds supported on clays (B1170129) like KSF, represents a significant step towards a greener nitration process. google.com These catalysts can often be recovered and reused, reducing waste. The catalytic approach typically allows for milder reaction conditions compared to the stoichiometric use of strong acids like sulfuric acid. scispace.com The development of efficient and selective catalysts is a key area of research in the sustainable synthesis of nitrobenzoic acids. patsnap.commdpi.com

Environmental Considerations in Reaction Design

Beyond the use of catalysts, other green chemistry principles can be incorporated into the synthesis of substituted nitrobenzoic acids. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions where possible.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can often accelerate reaction times.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Photochemical nitration has also been explored as a green alternative for the nitration of aromatic compounds like salicylic acid, utilizing UV radiation to initiate the reaction. mjcce.org.mk Such methods avoid the need for harsh acidic conditions.

By integrating these sustainable and green chemistry protocols, the synthesis of 5-Hydroxy-4-methyl-2-nitrobenzoic acid and its derivatives can be achieved in a more environmentally responsible manner.

Regiochemical and Stereochemical Control in Synthesis

The synthesis of 5-Hydroxy-4-methyl-2-nitrobenzoic acid is fundamentally a question of regiochemical control during the electrophilic nitration of a disubstituted benzene (B151609) ring. The starting material for such a synthesis is typically 4-methylsalicylic acid. The regiochemical outcome of the nitration of this precursor is dictated by the electronic and steric influences of the three substituents: a hydroxyl group (-OH), a methyl group (-CH3), and a carboxylic acid group (-COOH).

The hydroxyl and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. stmarys-ca.edulibretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.org Conversely, the carboxylic acid group is a deactivating substituent and a meta-director. quizlet.com

In the case of 4-methylsalicylic acid, the positions on the aromatic ring are influenced as follows:

Hydroxyl group (-OH) at C5: This is a strongly activating ortho, para-director. It strongly activates C4 and C6 (ortho positions) and C2 (para position).

Methyl group (-CH3) at C4: This is an activating ortho, para-director. It activates C3 and C5 (ortho positions) and C1 (para position).

Carboxylic acid group (-COOH) at C1: This is a deactivating meta-director, directing incoming groups to C3 and C5.

When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. quizlet.com In 4-methylsalicylic acid, the hydroxyl group is the most potent activating group. Its directing influence will therefore be the primary determinant of the position of nitration. The hydroxyl group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (C2) and one of the ortho positions (C6) are available for substitution.

The electronic effects of the other groups also play a role. The methyl group provides additional activation, particularly at its ortho positions (C3 and C5). The carboxylic acid group deactivates the ring, especially at the ortho and para positions relative to it (C2, C6, and C4), but its influence is overcome by the powerful activating hydroxyl group.

The final regioselectivity is a result of the synergistic and antagonistic effects of these groups. The position C2 is para to the strongly activating hydroxyl group and ortho to the deactivating carboxylic acid group. The position C6 is ortho to the hydroxyl group and also ortho to the carboxylic acid group. The position C3 is ortho to the methyl group and meta to the carboxylic acid group.

Considering the powerful para-directing effect of the hydroxyl group, the nitration is strongly favored at the C2 position. This leads to the formation of 5-Hydroxy-4-methyl-2-nitrobenzoic acid as the major product. The formation of other isomers is possible but is generally less favored due to the combined directing effects of the existing substituents.

Regarding stereochemical control, it is important to note that 5-Hydroxy-4-methyl-2-nitrobenzoic acid is an achiral molecule. It does not possess any stereocenters, and its synthesis does not involve the formation of stereoisomers. Therefore, considerations of stereochemical control are not applicable to the synthesis of this specific compound.

Table 1: Directing Effects of Substituents in the Nitration of 4-Methylsalicylic Acid

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| Hydroxyl (-OH) | C5 | Strongly Activating | Ortho, Para (to C4, C6, C2) |

| Methyl (-CH3) | C4 | Activating | Ortho, Para (to C3, C5, C1) |

| Carboxylic Acid (-COOH) | C1 | Deactivating | Meta (to C3, C5) |

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 4 Methyl 2 Nitrobenzoic Acid

Derivatization Chemistry of 5-Hydroxy-4-methyl-2-nitrobenzoic acid

The functional groups of 5-Hydroxy-4-methyl-2-nitrobenzoic acid serve as handles for various derivatization reactions, enabling the synthesis of a wide array of analogs.

Esterification and Etherification at Carboxyl and Hydroxyl Moieties

The carboxylic acid and phenolic hydroxyl groups are primary sites for derivatization through esterification and etherification, respectively.

Esterification of the Carboxyl Group: The conversion of the carboxylic acid moiety to an ester can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Alternative methods for esterifying nitrobenzoic acids include heating with glycerol (B35011) and an acid catalyst in the presence of an entraining liquid to remove water via azeotropic distillation. google.com The reactivity of the carboxylic acid allows for the formation of various alkyl or aryl esters.

Etherification of the Hydroxyl Group: The phenolic hydroxyl group can be converted to an ether, a transformation that typically requires basic conditions. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial to optimize the yield and prevent side reactions. The presence of other functional groups necessitates careful selection of reaction conditions to ensure chemoselectivity.

Table 1: Representative Reactions for Esterification and Etherification

| Transformation | Target Group | Typical Reagents | Reaction Name |

|---|---|---|---|

| Esterification | Carboxyl (-COOH) | Alcohol (R-OH), H₂SO₄ | Fischer-Speier Esterification |

Reductive Transformations of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations of nitroaromatic compounds, yielding 2-amino-5-hydroxy-4-methylbenzoic acid. achemblock.com A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other reducible functional groups and the desired reaction conditions. masterorganicchemistry.comscispace.com

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.com This method is highly efficient but may also reduce other functionalities if not carefully controlled. Another major class of reagents involves the use of metals in acidic media, a classic example being the Béchamp reduction using iron (Fe) and hydrochloric acid (HCl). orgoreview.com Other common metal/acid systems include tin (Sn) or zinc (Zn) with HCl. masterorganicchemistry.comyoutube.com For substrates that are sensitive to strongly acidic conditions, tin(II) chloride (SnCl₂) offers a milder alternative. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂ gas, various solvents | Highly efficient, but can reduce other groups. |

| Fe / HCl or AcOH | Acidic aqueous solution, heat | Classic, cost-effective method (Béchamp reduction). orgoreview.com |

| SnCl₂ | Ethanol or ethyl acetate | Milder conditions, good for sensitive substrates. masterorganicchemistry.com |

| Zn / HCl or AcOH | Acidic solution | Provides a mild method for reduction. commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Can sometimes offer selectivity for one nitro group over another in dinitro compounds. commonorganicchemistry.com |

Site-Specific Functionalization Strategies

The differential reactivity of the functional groups on 5-Hydroxy-4-methyl-2-nitrobenzoic acid allows for site-specific modifications. The carboxylic acid can be selectively activated, for instance, by conversion to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then readily react with nucleophiles to form amides or esters under conditions that would not affect the other functional groups.

Conversely, the acidity of the phenolic proton allows for its selective removal with a suitable base, enabling subsequent etherification or esterification at the hydroxyl position. The nitro group's strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic aromatic substitution, while also directing any potential substitution to the meta position relative to itself. The reduction of the nitro group to an amine introduces a strongly activating, ortho-, para-directing group, fundamentally altering the reactivity of the aromatic ring for subsequent reactions.

Reaction Mechanism Elucidation for 5-Hydroxy-4-methyl-2-nitrobenzoic acid Transformations

Understanding the mechanisms of reactions involving 5-Hydroxy-4-methyl-2-nitrobenzoic acid is key to controlling reaction outcomes and optimizing conditions.

Kinetic and Mechanistic Studies of Nitroaromatic Reductions

The mechanism can proceed through two primary pathways:

Hydride Transfer Pathway: Involves three successive two-electron steps, with the nitroso and hydroxylamino species as key intermediates. The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, meaning the nitroso intermediate is often difficult to detect. nih.gov

Radical Pathway: Involves the sequential single-electron transfer to form a nitro anion radical as the initial step. nih.gov

Kinetic studies on various substituted nitroaromatics show that the reaction rate is highly dependent on the electronic nature and position of the substituents on the aromatic ring. orientjchem.orgresearchgate.net Electron-withdrawing groups generally increase the reduction rate by lowering the electron density of the nitro group, making it more susceptible to reduction. Conversely, electron-donating groups can hinder the reduction. nih.gov The choice of catalyst, solvent, and pH also significantly impacts the reaction kinetics. orientjchem.orgacs.org

Oxidative Pathways and Radical-Initiated Reactions

While reduction of the nitro group is common, the molecule can also undergo oxidative transformations. The methyl group attached to the aromatic ring is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions, a common reaction for substituted toluenes. researchgate.netgoogle.com Reagents such as potassium permanganate (B83412) or nitric acid are known to effect this transformation. quora.comgoogle.com

The phenolic hydroxyl group makes the ring electron-rich and susceptible to oxidation, which can lead to the formation of quinone-like structures or polymerization, particularly under basic conditions or in the presence of strong oxidants.

Radical-initiated reactions can also occur, particularly at the benzylic position of the methyl group. In the presence of a radical initiator (e.g., AIBN) and a halogen source (e.g., N-bromosuccinimide), the methyl group can undergo free-radical halogenation. Furthermore, intermediates in the nitroreduction pathway, particularly the hydroxylamine, are susceptible to oxidation, which can generate reactive oxygen species and lead to futile redox cycling. nih.gov

Intramolecular and Intermolecular Reaction Dynamics of 5-Hydroxy-4-methyl-2-nitrobenzoic acid

The chemical behavior of 5-Hydroxy-4-methyl-2-nitrobenzoic acid is significantly influenced by the interplay of its functional groups, which dictate its intra- and intermolecular interactions. These non-covalent forces are crucial in determining the compound's physical properties and reactivity.

A defining feature of the 5-Hydroxy-4-methyl-2-nitrobenzoic acid structure is the presence of a nitro group ortho to a hydroxyl group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond. stackexchange.comtestbook.comvedantu.comdoubtnut.com The hydrogen atom of the hydroxyl group acts as a hydrogen bond donor, while one of the oxygen atoms of the nitro group serves as the acceptor. This interaction leads to the formation of a stable six-membered ring, which can influence the molecule's conformation and reactivity. Molecules with intramolecular hydrogen bonds, such as ortho-nitrophenol, tend to have lower boiling points and decreased water solubility compared to their para-isomers, which favor intermolecular hydrogen bonding. stackexchange.comquora.com

In the crystalline state, 5-Hydroxy-4-methyl-2-nitrobenzoic acid is expected to exhibit a network of intermolecular interactions. Substituted nitrobenzoic acids are known to form crystal structures stabilized by various non-covalent bonds. oup.comoup.comresearchgate.net A primary and highly predictable intermolecular interaction is the formation of a hydrogen-bonded dimer between the carboxylic acid moieties of two molecules. oup.comoup.com This classic arrangement involves two hydrogen bonds linking the carboxyl groups in a head-to-tail fashion.

| Interaction Type | Groups Involved | Nature | Expected Impact |

| Intramolecular Hydrogen Bond | -OH and ortho -NO₂ | Strong, Covalent-like | Affects molecular conformation and acidity |

| Intermolecular Hydrogen Bond | -COOH and -COOH (dimer) | Strong, Directional | Key contributor to crystal packing and stability |

| Intermolecular C-H···O Bonds | Aromatic/Methyl C-H and O from -NO₂/-COOH | Weaker, Electrostatic | Fine-tunes the three-dimensional crystal structure |

5-Hydroxy-4-methyl-2-nitrobenzoic acid as a Building Block in Complex Organic Synthesis

5-Hydroxy-4-methyl-2-nitrobenzoic acid is a versatile building block in organic synthesis, primarily due to the reactivity of its constituent functional groups. The presence of the nitro, hydroxyl, and carboxylic acid moieties on the aromatic ring allows for a range of chemical transformations, making it a valuable precursor for more complex molecules, including various heterocyclic compounds and potential pharmaceutical intermediates.

A pivotal reaction that unlocks the synthetic potential of this compound is the catalytic reduction of the nitro group. Nitroaromatic compounds are widely used as precursors for aromatic amines. nih.gov The reduction of the nitro group in 5-Hydroxy-4-methyl-2-nitrobenzoic acid yields 5-amino-2-hydroxy-4-methylbenzoic acid. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through the use of reducing agents like sodium dithionite (B78146) or tin(II) chloride in acidic media. bohrium.commdpi.comgoogle.com The resulting aminobenzoic acid derivative is a key intermediate for further synthetic elaborations.

The amino and carboxylic acid functionalities in the reduced product are strategically positioned to facilitate the synthesis of various heterocyclic systems. For instance, substituted aminobenzoic acids are common starting materials for the preparation of benzoxazinones. nih.govorganic-chemistry.orggoogle.com The reaction of an aminobenzoic acid with an acylating agent can lead to an N-acylated intermediate, which can then undergo cyclization to form the benzoxazinone (B8607429) ring system.

Furthermore, aminobenzoic acids are precursors in the synthesis of quinolones, a significant class of antibacterial agents. mdpi.comnih.govnih.gov The synthesis often involves the reaction of an aminobenzoic acid derivative with a suitable three-carbon fragment, followed by a cyclization and subsequent functional group manipulations to afford the final quinolone structure. The substituents on the starting aminobenzoic acid, such as the hydroxyl and methyl groups in the case of the derivative from 5-Hydroxy-4-methyl-2-nitrobenzoic acid, would be incorporated into the final quinolone, allowing for the synthesis of analogues with potentially modified biological activities.

The carboxylic acid group of 5-Hydroxy-4-methyl-2-nitrobenzoic acid can also be readily transformed into other functional groups, such as esters and amides, through standard synthetic methodologies. wikipedia.org This further expands its utility as a versatile building block in the construction of a wide array of complex organic molecules.

| Functional Group | Transformation | Reagents/Conditions | Resulting Intermediate/Product |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or SnCl₂/HCl | Amino (-NH₂) group |

| Amino (-NH₂) and Carboxylic Acid (-COOH) | Cyclization with acylating agents | Acyl chlorides, anhydrides | Benzoxazinone derivatives |

| Amino (-NH₂) and Carboxylic Acid (-COOH) | Reaction with β-ketoesters or similar synthons | Gould-Jacobs reaction conditions | Quinolone derivatives |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, acid catalyst | Ester derivatives |

| Carboxylic Acid (-COOH) | Amidation | Amine, coupling agent | Amide derivatives |

Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 4 Methyl 2 Nitrobenzoic Acid

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of a molecule. Each vibrational mode corresponds to a specific motion of atoms within the molecule, such as stretching or bending of bonds, and absorbs light at a characteristic frequency, creating a unique spectral fingerprint.

Band Assignment and Vibrational Mode Analysis

The vibrational spectrum of 5-Hydroxy-4-methyl-2-nitrobenzoic acid is characterized by contributions from its constituent functional groups: a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group, all attached to a benzene (B151609) ring. The precise frequencies of these vibrations are sensitive to the electronic effects of neighboring substituents.

Key vibrational modes for aromatic nitro compounds and carboxylic acids have been well-established through both experimental and theoretical studies. scirp.orgresearchgate.net The nitro group (NO₂) typically exhibits a strong, sharp absorption band corresponding to its asymmetric stretching vibration, generally found in the 1500-1570 cm⁻¹ region, and a symmetric stretching vibration near 1330-1370 cm⁻¹. researchgate.net The carboxylic acid group is readily identified by a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration of the acid appears as a strong, sharp peak, typically between 1680 and 1710 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. mdpi.com

Table 1: Predicted Infrared (IR) and Raman Band Assignments for 5-Hydroxy-4-methyl-2-nitrobenzoic acid

This table is based on typical frequency ranges for the specified functional groups in analogous molecular environments. scirp.orgresearchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3200-3500 | ν(O-H) | Hydroxyl group stretching |

| 2500-3300 | ν(O-H) | Carboxylic acid O-H stretching (broad, due to H-bonding) |

| 3000-3100 | ν(C-H) | Aromatic C-H stretching |

| 2850-2970 | ν(C-H) | Methyl group C-H stretching (symmetric and asymmetric) |

| 1680-1710 | ν(C=O) | Carboxylic acid carbonyl stretching |

| 1570-1620 | ν(C=C) | Aromatic ring C=C stretching |

| 1500-1570 | νas(NO₂) | Asymmetric stretching of the nitro group |

| 1400-1500 | δ(C-H) | Methyl group bending |

| 1330-1370 | νs(NO₂) | Symmetric stretching of the nitro group |

| 1210-1320 | ν(C-O), δ(O-H) | C-O stretching and O-H in-plane bending (coupled) |

| 800-900 | γ(C-H) | Aromatic C-H out-of-plane bending |

Correlation of Spectral Data with Molecular Conformation

The vibrational spectrum is highly sensitive to the molecule's conformation and intermolecular interactions. For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, hydrogen bonding plays a critical role. The broadness of the carboxylic acid O-H stretch is direct evidence of strong intermolecular hydrogen bonding, which typically leads to the formation of a cyclic dimer in the solid state.

Furthermore, the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group at position 5 and the adjacent nitro group at position 2, or with the carboxylic acid group, can influence the frequencies of the O-H, C=O, and NO₂ vibrations. Such an interaction would typically cause a red-shift (lowering of frequency) and broadening of the involved O-H stretching band and may also slightly lower the C=O and NO₂ stretching frequencies. The specific substitution pattern on the benzene ring dictates the geometry and feasibility of these intramolecular interactions, which can be confirmed by analyzing shifts in the spectral data compared to isomers where such bonding is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the carbon-hydrogen framework.

High-Resolution 1D and 2D NMR Techniques

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons. For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents; the electron-withdrawing nitro and carboxyl groups will deshield nearby protons (shifting them downfield), while the electron-donating hydroxyl and methyl groups will shield them (shifting them upfield).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the molecular puzzle.

COSY would reveal the coupling between the two adjacent protons on the aromatic ring.

HSQC would correlate each proton signal directly to its attached carbon atom.

HMBC would establish longer-range (2-3 bond) correlations, for instance, showing correlations from the methyl protons to the aromatic carbons at positions 3, 4, and 5, definitively placing the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Hydroxy-4-methyl-2-nitrobenzoic acid

Predicted values are based on standard substituent effects in a DMSO-d₆ solvent.

| Proton | Predicted δ (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 12.0 - 13.5 | Singlet (broad) | 1H |

| Hydroxyl (-OH) | 9.5 - 10.5 | Singlet (broad) | 1H |

| Aromatic H-6 | 7.5 - 7.7 | Singlet or narrow doublet | 1H |

| Aromatic H-3 | 7.2 - 7.4 | Singlet or narrow doublet | 1H |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Hydroxy-4-methyl-2-nitrobenzoic acid

Predicted values are based on standard substituent effects in a DMSO-d₆ solvent.

| Carbon | Predicted δ (ppm) | Description |

| C=O | 165 - 170 | Carboxylic acid carbonyl |

| C-5 | 155 - 160 | Aromatic C bearing -OH |

| C-2 | 145 - 150 | Aromatic C bearing -NO₂ |

| C-4 | 138 - 142 | Aromatic C bearing -CH₃ |

| C-1 | 125 - 130 | Aromatic C bearing -COOH |

| C-6 | 120 - 125 | Aromatic C-H |

| C-3 | 115 - 120 | Aromatic C-H |

| -CH₃ | 18 - 22 | Methyl carbon |

Stereochemical and Regiochemical Determinations

For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, there are no chiral centers, so stereochemical analysis is not applicable. However, NMR is the definitive method for confirming the regiochemistry—the specific placement of substituents on the aromatic ring. The chemical shifts and, most importantly, the lack of significant coupling (splitting) between the two aromatic protons (H-3 and H-6), which are separated by four bonds (meta-relationship), would confirm the 1,2,4,5-tetrasubstituted pattern. Any other isomeric arrangement would produce a different set of chemical shifts and observable proton-proton coupling constants, thus allowing for unambiguous regiochemical assignment.

Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions.

For 5-Hydroxy-4-methyl-2-nitrobenzoic acid (C₈H₇NO₅), the molecular weight is approximately 197.16 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺·) at this m/z value.

The fragmentation of benzoic acid derivatives is well-understood. docbrown.info Common fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (·OH): The cleavage of the C-OH bond in the carboxylic acid group results in a prominent peak at m/z 180 (M-17), corresponding to a stable acylium ion. docbrown.info

Loss of water (H₂O): An "ortho effect" could lead to the elimination of a water molecule from the adjacent carboxylic acid and nitro groups, or from the hydroxyl and methyl groups, leading to a peak at m/z 179 (M-18).

Loss of a nitro group (·NO₂): Cleavage of the C-N bond would yield a fragment at m/z 151 (M-46).

Decarboxylation (loss of CO₂): The loss of carbon dioxide from the molecular ion would produce a peak at m/z 153 (M-44).

Loss of a carboxyl radical (·COOH): This fragmentation gives rise to a peak at m/z 152 (M-45). libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for 5-Hydroxy-4-methyl-2-nitrobenzoic acid

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 197 | [C₈H₇NO₅]⁺· | Molecular Ion (M⁺·) |

| 180 | [C₈H₆NO₄]⁺ | ·OH |

| 179 | [C₈H₅NO₄]⁺· | H₂O |

| 152 | [C₇H₇O₂]⁺ | ·COOH |

| 151 | [C₈H₇O₃]⁺ | ·NO₂ |

| 153 | [C₇H₇NO₃]⁺· | CO₂ |

Precise Mass Measurement and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the unambiguous identification of 5-Hydroxy-4-methyl-2-nitrobenzoic acid, providing a precise measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the compound's elemental formula with high confidence, distinguishing it from other isobaric compounds.

Based on its molecular formula, C₈H₇NO₅, the theoretical exact mass can be calculated. abichem.com Experimental determination via HRMS, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be expected to yield a value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NO₅ |

| Nominal Mass | 197 g/mol |

| Monoisotopic Mass | 197.03242 g/mol |

| Theoretical [M-H]⁻ Ion (Negative Mode ESI) | 196.02514 m/z |

| Theoretical [M+H]⁺ Ion (Positive Mode ESI) | 198.03970 m/z |

Tandem Mass Spectrometry for Fragmentation Pathway Mapping

The process involves isolating the molecular ion (e.g., [M-H]⁻ at m/z 196.0) and subjecting it to collision-induced dissociation (CID). The resulting fragments provide a structural fingerprint of the molecule. Key predicted fragmentation events include the loss of small, stable neutral molecules. Common losses for this structure would likely involve the carboxylic acid group (loss of CO₂ or HCOOH), the nitro group (loss of NO or NO₂), and potentially water (H₂O) from the interaction of the hydroxyl and carboxylic acid groups.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Proposed Identity of Loss |

|---|---|---|---|---|

| 196.0 | CO₂ | 44.0 | 152.0 | Decarboxylation |

| 196.0 | NO₂ | 46.0 | 150.0 | Loss of nitro group |

| 196.0 | H₂O | 18.0 | 178.0 | Loss of water |

| 152.0 | CO | 28.0 | 124.0 | Loss of carbon monoxide from phenoxide |

Chromatographic-Mass Spectrometric Integration for Mixture Analysis

The integration of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with mass spectrometry provides a powerful tool for the separation, detection, and identification of 5-Hydroxy-4-methyl-2-nitrobenzoic acid within complex mixtures. This hyphenated technique is essential for purity assessment and metabolite identification. researchgate.netmdpi.com

In an HPLC-MS setup, the compound would first be separated from other components on a stationary phase (e.g., a C18 column) based on its polarity. The retention time serves as a characteristic identifier. Upon elution from the column, the analyte is ionized (e.g., via ESI) and enters the mass spectrometer, which provides mass data and fragmentation patterns for definitive structural confirmation. researchgate.net This combination of retention time and mass spectral data offers very high specificity and sensitivity for analysis.

Electronic Absorption and Emission Spectroscopy: Photophysical Properties

The photophysical properties of 5-Hydroxy-4-methyl-2-nitrobenzoic acid are determined by its electronic structure, which can be probed using UV-Visible absorption spectroscopy. The molecule contains a benzene ring substituted with electron-donating groups (-OH, -CH₃) and electron-withdrawing groups (-COOH, -NO₂), creating a complex chromophore.

The absorption spectrum is expected to be dominated by π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carboxyl groups. The presence of the nitro group, a strong chromophore, and the hydroxyl group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. nist.gov Based on data for related compounds like 2-nitrobenzoic acid and p-hydroxybenzoic acid, prominent absorption bands would be anticipated in the UV region. nist.govnist.gov Information on the emission properties (fluorescence or phosphorescence) of this specific compound is not widely documented.

| Expected Transition Type | Associated Functional Groups | Predicted Absorption Region (λmax) |

|---|---|---|

| π → π | Aromatic Ring, C=O, NO₂ | ~210-250 nm |

| π → π (Charge Transfer) | Entire conjugated system | ~280-350 nm |

| n → π* | C=O, NO₂ | >300 nm (typically weak) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for 5-Hydroxy-4-methyl-2-nitrobenzoic acid is not publicly available, its solid-state architecture can be predicted by analyzing the strong and directional intermolecular interactions facilitated by its functional groups.

Intermolecular Hydrogen Bonding Networks

The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, which are expected to dominate its crystal packing.

Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that it would form the robust and commonly observed carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring. libretexts.org

Hydroxyl Group (-OH): The phenolic hydroxyl group is also a potent hydrogen bond donor and can participate in various interactions, potentially linking the primary carboxylic acid dimers into more extended networks.

Nitro Group (-NO₂): The oxygen atoms of the nitro group are effective hydrogen bond acceptors and can interact with the hydroxyl or carboxylic acid protons of neighboring molecules. acs.org

These interactions would likely result in a highly stable, three-dimensional hydrogen-bonded network.

| Donor Group | Acceptor Group | Interaction Type | Effect on Structure |

|---|---|---|---|

| Carboxyl (-OH) | Carboxyl (C=O) | Intermolecular | Forms primary dimeric synthons |

| Hydroxyl (-OH) | Nitro (-NO₂) | Intermolecular | Links primary synthons into chains or sheets |

| Hydroxyl (-OH) | Carboxyl (C=O) | Intermolecular | Alternative linkage between molecules |

| Carboxyl (-OH) | Nitro (-NO₂) | Intermolecular | Cross-linking between primary synthons |

Computational and Theoretical Chemistry Studies of 5 Hydroxy 4 Methyl 2 Nitrobenzoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets to provide a reliable description of molecular systems like 5-Hydroxy-4-methyl-2-nitrobenzoic acid.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, this involves finding the minimum energy conformation by considering the rotational freedom of the hydroxyl, carboxyl, and nitro functional groups.

The conformational landscape of substituted benzoic acids can be complex due to the possibility of intramolecular hydrogen bonding and steric interactions between adjacent functional groups. In 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the relative orientations of the hydroxyl, methyl, and nitro groups with respect to the carboxylic acid group will dictate the most stable conformers. It is anticipated that conformers allowing for intramolecular hydrogen bonding, for instance between the hydroxyl group and the carboxylic acid, or between the carboxylic acid and the nitro group, would be particularly stable. Computational studies on similar molecules, such as 2-chloro-4-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid, have demonstrated the importance of such interactions in determining the preferred molecular geometry. ucl.ac.ukacs.org

A systematic scan of the potential energy surface by rotating the key dihedral angles would reveal the various low-energy conformers and the energy barriers separating them. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would provide a detailed picture of the molecule's structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | - |

| C-COOH | 1.48 - 1.50 | - | - |

| C=O | 1.21 - 1.23 | - | - |

| C-OH (carboxyl) | 1.35 - 1.37 | - | - |

| O-H (carboxyl) | 0.97 - 0.99 | - | - |

| C-NO2 | 1.47 - 1.49 | - | - |

| N=O | 1.22 - 1.24 | - | - |

| C-OH (phenol) | 1.36 - 1.38 | - | - |

| O-H (phenol) | 0.96 - 0.98 | - | - |

| C-CH3 | 1.50 - 1.52 | - | - |

| C-C-C (aromatic) | - | 119 - 121 | - |

| O-C=O | - | 123 - 125 | - |

| C-C-O-H (carboxyl) | - | - | ~0 or ~180 |

Note: This table provides typical ranges for bond lengths and angles based on DFT calculations of similar substituted benzoic acids. The actual values for 5-Hydroxy-4-methyl-2-nitrobenzoic acid would require a specific calculation.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration of the atoms, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model. mdpi.com

For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, characteristic vibrational modes are expected for the functional groups present. The O-H stretching vibrations of the carboxylic acid and hydroxyl groups would appear at high wavenumbers, typically in the range of 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid is a strong absorption expected around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to be in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The vibrations of the methyl group and the aromatic ring will also have characteristic frequencies. A detailed assignment of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3500 | Hydroxyl group stretch |

| ν(O-H) | ~3300 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1720 | Carboxylic acid C=O stretch |

| νas(NO₂) | ~1540 | Asymmetric NO₂ stretch |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretch |

| ν(C-O) | ~1250 | Carboxylic acid C-O stretch |

Note: These are representative frequencies. The exact values depend on the specific molecular environment and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, which are electron-donating. The LUMO is likely to be concentrated on the electron-withdrawing nitro and carboxyl groups. The HOMO-LUMO energy gap can be used to understand the charge transfer interactions within the molecule.

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Note: These are typical energy ranges for similar aromatic nitro compounds. The actual values are dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxyl and nitro groups, as well as the hydroxyl group, making these sites prone to electrophilic attack. The hydrogen atom of the carboxylic acid and the hydroxyl group would exhibit a positive potential (blue), indicating their acidic nature and susceptibility to nucleophilic attack. The aromatic ring would show a mixed potential, with the regions influenced by the electron-donating hydroxyl and methyl groups being more negative than those influenced by the electron-withdrawing nitro and carboxyl groups.

Natural Bond Orbital (NBO) and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

In 5-Hydroxy-4-methyl-2-nitrobenzoic acid, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen atoms in the hydroxyl, carboxyl, and nitro groups into the antibonding orbitals of the aromatic ring. This charge delocalization stabilizes the molecule. The analysis can also quantify the strength of intramolecular hydrogen bonds by examining the interaction energy between the donor and acceptor orbitals.

Prediction of Optical and Spectroscopic Parameters (e.g., NLO Properties)

Computational methods can also be used to predict the optical and spectroscopic properties of molecules. Of particular interest are the nonlinear optical (NLO) properties, which are important for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Molecules with a large dipole moment and significant charge transfer characteristics, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit high β values. In 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxyl groups on the aromatic ring suggests that it may possess NLO properties. DFT calculations can provide an estimate of the dipole moment and the components of the first-order hyperpolarizability tensor.

Table 4: Illustrative Calculated NLO Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3 - 6 Debye |

Note: These values are illustrative and based on studies of similar nitro-substituted aromatic compounds. The actual NLO properties would need to be calculated for the specific molecule.

Reaction Pathway Energetics and Transition State Modeling

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies on the reaction pathway energetics and transition state modeling for 5-Hydroxy-4-methyl-2-nitrobenzoic acid. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms, activation energies, and the structures of transition states for a wide variety of organic molecules, no such detailed analyses have been published for this particular compound.

Theoretical investigations into the reactivity of substituted benzoic acids often focus on aspects such as acidity, substituent effects on electronic structure, and spectroscopic properties. However, the specific energetic profiling of reaction pathways, which is crucial for understanding reaction kinetics and mechanisms, does not appear to have been a subject of research for 5-Hydroxy-4-methyl-2-nitrobenzoic acid.

Consequently, there are no available data tables detailing calculated activation energies, reaction enthalpies, or the geometries of transition states for reactions involving this molecule. The scientific community has yet to publish research that would provide this level of mechanistic insight.

Supramolecular Chemistry and Crystal Engineering with 5 Hydroxy 4 Methyl 2 Nitrobenzoic Acid

Host-Guest Chemistry and Recognition Phenomena

The unique electronic and steric properties of 5-Hydroxy-4-methyl-2-nitrobenzoic acid make it a candidate for studies in host-guest chemistry, where a host molecule forms a complex with a guest molecule through non-covalent interactions. While specific studies detailing its role as either a host or a guest are limited, the foundational principles of molecular recognition are applicable. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors, while the nitro group and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.

Rational Design of Co-crystals and Self-Assembled Structures

The design of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, relies on predictable intermolecular interactions. 5-Hydroxy-4-methyl-2-nitrobenzoic acid is an excellent candidate for co-crystal formation due to its array of functional groups capable of forming robust hydrogen bonds.

The carboxylic acid group is particularly significant in this context, as it can form a well-known and reliable supramolecular synthon, the carboxylic acid dimer, through hydrogen bonding. However, it can also form heterodimers with other functional groups, such as amides or pyridines, which is a common strategy in co-crystal design.

Researchers have explored the formation of co-crystals with various co-formers to modulate the physicochemical properties of active pharmaceutical ingredients or other functional materials. The hydroxyl and nitro groups of 5-Hydroxy-4-methyl-2-nitrobenzoic acid can also participate in hydrogen bonding, leading to the formation of more complex, multi-point recognition motifs that can be exploited in the self-assembly of intricate supramolecular architectures. The interplay between strong hydrogen bonds (like O-H···O) and weaker interactions (like C-H···O) contributes to the stability and specificity of the resulting crystal structures.

Interactive Data Table: Potential Supramolecular Synthons

| Synthon Type | Interacting Groups | Potential Geometry |

| Carboxylic Acid Dimer | R-COOH --- HOOC-R | Homodimer |

| Acid-Pyridine Heterosynthon | R-COOH --- N-Py | Heterodimer |

| Hydroxyl-Nitro Interaction | R-OH --- O2N-R | Chain or Sheet |

| π-π Stacking | Aromatic Ring --- Aromatic Ring | Offset or Face-to-Face |

Directed Intermolecular Interactions and Solid-State Architecture

The control of intermolecular interactions is the cornerstone of crystal engineering, aiming to design solids with desired properties. The functional groups on 5-Hydroxy-4-methyl-2-nitrobenzoic acid provide multiple handles for directing the assembly of molecules in the solid state.

Crystallographic analyses of related nitrobenzoic acid derivatives indicate a high propensity for the formation of extensive hydrogen-bonding networks. It is anticipated that in the crystal structure of 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the carboxylic acid group would form strong intermolecular hydrogen bonds, often leading to dimeric or catemeric (chain-like) arrangements.

Environmental Chemical Fate and Transformation Mechanisms of Nitrobenzoic Acid Derivatives Mechanistic Focus

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the transformation of a chemical through non-biological processes. For nitroaromatic compounds like 5-Hydroxy-4-methyl-2-nitrobenzoic acid, key abiotic pathways include reactions induced by light and powerful oxidizing agents.

Photo-induced transformations occur when a molecule absorbs light energy, leading to its decomposition. The photodegradation of nitroaromatic compounds can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). For instance, studies on p-nitrobenzoic acid have demonstrated that its degradation under UV irradiation is greatly accelerated by various TiO₂-based composites. nih.govproquest.com The efficiency of this process can reach over 90% within 60 minutes under optimal conditions. nih.govresearchgate.net

Fenton chemistry, another critical abiotic process, utilizes Fenton's reagent (a mixture of hydrogen peroxide, H₂O₂, and ferrous iron, Fe²⁺) to generate highly reactive hydroxyl radicals (•OH). kirj.eeindianchemicalsociety.com These radicals are potent oxidants capable of degrading a wide range of persistent organic pollutants, including nitroaromatic compounds. kirj.eersc.org The degradation rate is strongly influenced by factors such as pH (optimal around pH 3), and the molar ratios of the contaminant to H₂O₂ and Fe²⁺. kirj.eenih.gov Fenton and Fenton-like reactions have proven effective in treating wastewater containing compounds like p-nitrotoluene, nitrobenzene, and trinitrotoluene (TNT). kirj.eersc.org The process involves the initial attack of hydroxyl radicals on the nitroaromatic compound, leading to a cascade of oxidative reactions. rsc.orgrsc.org

| Compound | Optimal pH | Key Reactant Ratios | Reported Efficiency | Reference |

|---|---|---|---|---|

| p-Nitrotoluene | ~3.0 | Dependent on H₂O₂/Fe²⁺ ratio | Rapid degradation | kirj.ee |

| Nitrobenzene (NB) | 3.0 | NB/H₂O₂/Fe²⁺ (e.g., 100 mg/L NB with 250 mg/L H₂O₂ and 10 mg/L Fe²⁺) | Complete degradation in 65 min | nih.gov |

| m-Dinitrobenzene | ~3.0 | Dependent on H₂O₂/Fe²⁺ ratio | Slower than mononitro compounds | kirj.ee |

| Trinitrotoluene (TNT) | 3.0 | UV-mediated Fenton is most effective | 97.5% TNT reduction from wastewater | kirj.ee |

The hydroxyl radical (•OH) is one of the most powerful oxidizing species in environmental chemistry and is the primary driver of degradation in Fenton systems and other advanced oxidation processes. indianchemicalsociety.comhydrogenlink.com Due to its high reactivity, it attacks organic molecules non-selectively at near diffusion-controlled rates. rsc.orghydrogenlink.com

The reaction of hydroxyl radicals with aromatic compounds like nitrobenzoic acids can proceed through two main pathways:

Addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical. This is often the dominant pathway for aromatic compounds. rsc.orgresearchgate.net

Hydrogen Abstraction: The radical abstracts a hydrogen atom from a substituent group (like the methyl group on 5-Hydroxy-4-methyl-2-nitrobenzoic acid) or the carboxylic acid group. rsc.orgresearchgate.net

Computational studies using density functional theory on benzoic acid show that the addition reactions are kinetically favored over hydrogen abstraction. rsc.orgresearchgate.net The position of the radical attack on the ring is influenced by the existing substituents, with addition at the meta- and para-positions being generally faster than at the ortho-position relative to the carboxyl group. rsc.org For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxyl groups would direct the hydroxyl radical attack to specific positions on the aromatic ring, initiating its breakdown.

Biotic Degradation Mechanisms: Microbial Transformations

Microorganisms have evolved diverse metabolic pathways to transform or completely mineralize a wide variety of organic compounds, including nitroaromatics. nih.govnih.gov These transformations are critical for the natural attenuation of such pollutants in soil and water.

The presence or absence of oxygen fundamentally changes the microbial strategies for degrading nitroaromatic compounds. omicsonline.orgomicsonline.org

Anaerobic Pathways: Under anaerobic (oxygen-free) conditions, the most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.govnih.govmicrobiologyresearch.org This transformation proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.govannualreviews.org A wide range of anaerobic bacteria, including sulfate-reducers (Desulfovibrio), methanogens, and fermentative bacteria (Clostridium), can carry out this reduction. nih.govnih.govmicrobiologyresearch.orgmicrobiologyresearch.org For example, p-nitrobenzoic acid is readily transformed into p-aminobenzoic acid by various anaerobic consortia. nih.govmicrobiologyresearch.orgnih.gov This reductive pathway detoxifies the compound but can sometimes lead to the accumulation of aromatic amines, which may be persistent under anaerobic conditions. nih.govnih.gov

Aerobic Pathways: In the presence of oxygen, bacteria employ oxidative strategies. omicsonline.org These are generally more effective for complete mineralization (breakdown to CO₂ and water). Several aerobic mechanisms have been identified for nitroaromatic compounds nih.govannualreviews.org:

Oxidative Denitrification: Monooxygenase or dioxygenase enzymes attack the aromatic ring, adding one or two hydroxyl groups. This destabilizes the ring and leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.govannualreviews.org This pathway is observed in the degradation of m-nitrobenzoate, which is converted to protocatechuate. nih.gov

Reductive Pathway with Oxygen: Some aerobic bacteria initiate degradation by partially reducing the nitro group to a hydroxylamino group. nih.govannualreviews.org The resulting 4-hydroxylaminobenzoate, for instance, is then enzymatically rearranged by a lyase into protocatechuate, which can enter central metabolic pathways. nih.govoup.com

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Required | Inhibited by oxygen |

| Primary Initial Reaction | Oxidative attack on the ring (mono/dioxygenases) or partial reduction of nitro group | Reductive attack on the nitro group |

| Key Intermediates | Catechols, protocatechuate, hydroxylaminobenzoates | Nitroso and hydroxylamino compounds, aromatic amines |

| End Products | Often complete mineralization (CO₂, H₂O, biomass) | Aromatic amines, which may persist or require a subsequent aerobic step |

| Key Enzymes | Monooxygenases, dioxygenases, lyases | Nitroreductases |

Identifying the intermediate metabolites and the enzymes that catalyze their formation is key to elucidating biodegradation pathways.

Microbial Metabolites: Under anaerobic conditions, the primary metabolites of nitrobenzoic acids are their corresponding aminobenzoic acids. microbiologyresearch.orgnih.gov In aerobic processes, a wider range of metabolites can be formed. The degradation of 4-nitrobenzoate (B1230335) can yield 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com In some cases, dead-end metabolites such as 3-hydroxy-4-aminobenzoate may also be produced. oup.com The degradation of other substituted benzoic acids by gut microbiota can produce various hydroxyphenylacetic and hydroxyphenylpropionic acids. researchgate.net

Enzymes: A variety of enzymes are responsible for these transformations.

Nitroreductases: These are flavin-containing enzymes that catalyze the reduction of the nitro group. They are central to anaerobic degradation pathways and can be either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). mdpi.comresearchgate.net

Dioxygenases and Monooxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, a critical first step in many aerobic degradation pathways that leads to ring destabilization and cleavage. nih.govannualreviews.orgmdpi.com

Lyases and Mutases: Following the initial reduction or oxidation, other enzymes are required for further metabolism. For example, a lyase converts 4-hydroxylaminobenzoate to protocatechuate and ammonia, while mutases can rearrange hydroxyl groups on the aromatic ring. nih.govoup.com

| Enzyme Class | Function | Typical Condition | Reference |

|---|---|---|---|

| Nitroreductases | Reduction of nitro group (-NO₂) to amino group (-NH₂) via intermediates | Primarily Anaerobic | annualreviews.orgmdpi.comresearchgate.net |

| Dioxygenases | Incorporate two oxygen atoms into the aromatic ring, often leading to nitrite release | Aerobic | nih.govannualreviews.orgnih.gov |

| Monooxygenases | Incorporate one oxygen atom into the aromatic ring or a substituent | Aerobic | nih.govannualreviews.orgmdpi.com |

| Lyases/Mutases | Rearrangement and cleavage of intermediates (e.g., converting hydroxylaminobenzoate) | Aerobic | nih.govoup.com |

Computational Modeling of Environmental Transformation Pathways

Computational chemistry provides powerful tools for predicting and understanding the environmental fate of chemicals. These models can simulate reaction mechanisms, calculate reaction rates, and predict the outcomes of degradation pathways, complementing experimental data.

For abiotic degradation, quantum mechanical methods like Density Functional Theory (DFT) are used to study reaction mechanisms at the electronic level. rsc.orgresearchgate.net Studies on the reaction of benzoic acid with hydroxyl radicals have used DFT to calculate the energy barriers for different pathways (addition vs. abstraction) and to determine the most likely points of attack on the aromatic ring. rsc.org Such models can predict the initial products of oxidative degradation in the environment. Similarly, high-level methods like CASPT2//CASSCF have been used to investigate the complex photophysics and photochemistry of nitrobenzene, helping to explain how it behaves upon absorbing sunlight. acs.org

In the context of biotic degradation, computational modeling can involve molecular docking simulations. nih.gov These studies can predict how a pollutant molecule like a nitrobenzoic acid derivative might bind to the active site of a degradative enzyme, such as a nitroreductase. This information can help explain the substrate specificity of enzymes and guide efforts in enzyme engineering for bioremediation purposes. nih.gov Other computational approaches are used to understand the solid-state properties of these molecules, which can influence their environmental distribution and bioavailability. researchgate.netacs.org

| Computational Method | Application | Type of Information Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling abiotic reactions (e.g., with •OH radicals) | Reaction mechanisms, energy barriers, kinetic rate constants | rsc.orgresearchgate.net |

| CASPT2//CASSCF | Modeling photo-induced transformations | Excited state behavior, photophysical pathways, photochemical reaction mechanisms | acs.org |

| Molecular Docking | Simulating interactions for biotic degradation | Binding affinity and orientation of a substrate in an enzyme's active site | nih.gov |

Emerging Research Directions for 5 Hydroxy 4 Methyl 2 Nitrobenzoic Acid

Exploration of Novel Synthetic Methodologies

While traditional methods for the synthesis of substituted nitrobenzoic acids are established, emerging research is focused on developing more efficient, sustainable, and regioselective synthetic routes. For analogous compounds, such as 5-methyl-2-nitrobenzoic acid, environmentally friendly nitration processes using mixtures like HNO3/Ac2O have been developed to improve selectivity and reduce the reliance on harsh reagents like sulfuric acid researchgate.net. Future research on 5-Hydroxy-4-methyl-2-nitrobenzoic acid is likely to explore similar green chemistry approaches.

Furthermore, the synthesis of related compounds like 5-hydroxy-2-nitrobenzoic acid often involves the hydrolysis of a chloro-substituted precursor under reflux conditions chemicalbook.comprepchem.com. Innovations in this area could involve microwave-assisted synthesis to reduce reaction times and improve yields. The development of novel catalytic systems, potentially employing transition metals, could also offer new pathways to this molecule, possibly starting from more readily available precursors.

A key challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regiochemistry. Future synthetic strategies will likely focus on directed ortho-metalation or the use of advanced protecting group strategies to precisely control the installation of the nitro, hydroxyl, and methyl groups on the benzoic acid core.

Table 1: Comparison of Synthetic Precursors for Related Nitrobenzoic Acids

| Target Compound | Precursor | Reagents | Reported Yield | Reference |

| 5-Hydroxy-2-nitrobenzoic acid | 5-Chloro-2-nitrobenzoic acid | 15% aq. NaOH, reflux | 96.5% | chemicalbook.com |

| 5-Hydroxy-2-nitrobenzoic acid | 2-Methylphenol | Cu(NO3)2·3H2O, THF, reflux | 67-90% | chemicalbook.com |

| 5-methyl-2-nitrobenzoic acid | methyl 3-methylbenzoate | HNO3/Ac2O | - | researchgate.net |

Deeper Mechanistic Insights into Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of 5-Hydroxy-4-methyl-2-nitrobenzoic acid is crucial for its effective utilization. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxylic acid groups dictates the molecule's reactivity.

Future mechanistic studies will likely employ kinetic analysis and isotopic labeling to elucidate the pathways of electrophilic aromatic substitution and other key reactions. For instance, understanding the precise mechanism of nitration for this specific substitution pattern can lead to optimized reaction conditions with higher yields and fewer byproducts. The mechanism for the formation of nitrobenzoic acid from methyl nitrobenzoate involves electrophilic substitution, where the nitronium ion (NO2+) is the electrophile quora.com.

Furthermore, investigating the intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid or nitro groups, will provide valuable insights into the compound's conformational preferences and how they influence its reactivity.

Development of Advanced Analytical Techniques for Detection and Characterization

As research into 5-Hydroxy-4-methyl-2-nitrobenzoic acid and its potential applications expands, the need for sensitive and selective analytical techniques for its detection and characterization will become paramount. While standard techniques like HPLC and NMR are currently used for characterization in synthetic procedures for similar compounds google.com, the development of more advanced methods will be an important research direction.

This could include the development of specific chromatographic methods, such as chiral HPLC, to separate potential enantiomers if the compound is used in asymmetric synthesis. Advanced mass spectrometry techniques, like tandem mass spectrometry (MS/MS), could be employed to elucidate fragmentation patterns, aiding in the structural confirmation and identification of metabolites in biological systems.

Furthermore, spectroscopic techniques such as Raman and solid-state NMR could provide detailed information about the compound's structure and intermolecular interactions in the solid state. The development of specific chemosensors for the selective detection of 5-Hydroxy-4-methyl-2-nitrobenzoic acid in complex matrices could also be a valuable research avenue.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research and gain deeper insights that are often inaccessible through experiments alone. Density Functional Theory (DFT) calculations have been used to investigate the molecular structure and electronic properties of related compounds, such as isomers of azobenzene molecules derived from 2-hydroxy-5-methyl-2'-nitroazobenzene nih.gov.

For 5-Hydroxy-4-methyl-2-nitrobenzoic acid, computational modeling can be used to:

Predict its spectroscopic properties (NMR, IR, UV-Vis) to aid in experimental characterization.

Model reaction pathways and transition states to elucidate reaction mechanisms and predict regioselectivity in synthetic routes.

Investigate intermolecular interactions in the solid state, which can inform studies on polymorphism and crystal engineering researchgate.net.

Predict physicochemical properties, which is a powerful application of computational chemistry nih.gov.

By combining theoretical predictions with experimental validation, researchers can more efficiently design novel synthetic strategies, understand the compound's reactivity, and predict its behavior in various applications. This synergistic approach will be instrumental in unlocking the full scientific potential of 5-Hydroxy-4-methyl-2-nitrobenzoic acid.

Q & A

Q. What are the critical safety protocols for handling 5-Hydroxy-4-methyl-2-nitrobenzoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear impermeable gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation: Work in a fume hood or ensure local exhaust systems are operational to minimize inhalation risks .

- Emergency Measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .

- Storage: Keep containers tightly sealed in dry, ventilated areas to prevent degradation .

Q. Which spectroscopic techniques are recommended for characterizing purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze proton/carbon environments to confirm substituent positions (e.g., nitro and hydroxyl groups) .

- Mass Spectrometry (MS): Use high-resolution MS (e.g., NIST databases) to validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., -NO₂, -COOH) via characteristic absorption bands .

Q. How should 5-Hydroxy-4-methyl-2-nitrobenzoic acid be stored to maintain stability?

Answer:

- Conditions: Store in airtight containers at room temperature, away from moisture and oxidizing agents .

- Degradation Indicators: Monitor for discoloration (yellowing) or precipitate formation, which may indicate nitro group reduction or esterification .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular structure of 5-Hydroxy-4-methyl-2-nitrobenzoic acid?

Answer:

- Data Refinement: Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data to optimize bond lengths/angles and validate hydrogen bonding networks .

- Visualization: Generate ORTEP-3 diagrams to visualize thermal ellipsoids and identify potential disorder in nitro or hydroxyl groups .